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Compound of Interest

Compound Name: Sodium;methyl 4-hydroxybenzoate

Cat. No.: B11818526 Get Quote

An In-depth Technical Guide to Edaravone (CAS Number: 89-25-8)

A Note on CAS Number 5026-62-0: The CAS number provided in the topic, 5026-62-0,

corresponds to Sodium Methylparaben, a preservative used in cosmetics, food, and

pharmaceutical formulations.[1][2] Based on the detailed request for information on signaling

pathways, experimental protocols, and data relevant to researchers and drug development

professionals, this guide focuses on Edaravone (CAS Number: 89-25-8), a neuroprotective

agent, which aligns with the technical nature of the query.[3][4][5][6][7][8][9]

Introduction
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved

for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in several

countries.[3][4] Marketed under trade names such as Radicava® and Radicut®, Edaravone's

therapeutic effects are primarily attributed to its antioxidant properties, which mitigate the

oxidative stress implicated in the pathogenesis of neurodegenerative diseases.[3][10] This

technical guide provides a comprehensive overview of Edaravone's properties, mechanism of

action, synthesis, analytical methods, and clinical data for researchers, scientists, and drug

development professionals.

Physicochemical Properties
Edaravone is a white crystalline powder with the molecular formula C₁₀H₁₀N₂O and a molecular

weight of 174.20 g/mol .[3][8] It is an amphiphilic compound, capable of scavenging both lipid-

and water-soluble peroxyl radicals.[11] Key physicochemical properties are summarized in the

table below.
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Property Value References

CAS Number 89-25-8 [3][4][5][6][7][8][9]

Molecular Formula C₁₀H₁₀N₂O [3][8]

Molecular Weight 174.20 g/mol [3][8]

Melting Point 129.7 °C [8][11]

pKa 7.0 [11][12]

Water Solubility 1.96 ± 0.05 mg/mL [13]

Solubility

Freely soluble in acetic acid,

methanol, or ethanol; slightly

soluble in diethyl ether.

[8][14]

Appearance White crystalline powder [8][14]

Mechanism of Action and Signaling Pathways
The neuroprotective effects of Edaravone are attributed to its potent antioxidant activity,

although the exact mechanism of action in ALS is not fully understood.[15] Edaravone functions

as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen

species (RNS) that contribute to neuronal damage.[10][15] This action inhibits lipid peroxidation

and protects cells from oxidative stress.[10]

Edaravone's mechanism involves the modulation of several key signaling pathways:

Nrf2/HO-1 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-

related factor 2 (Nrf2) signaling pathway.[15][16] Under conditions of oxidative stress, Nrf2

translocates to the nucleus, where it binds to antioxidant response elements (ARE) and

upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1),

superoxide dismutase (SOD), and catalase.[10][15][16] This enhances the endogenous

antioxidant defense mechanisms of the cell.

Aryl Hydrocarbon Receptor (AHR) Signaling: Recent studies suggest that Edaravone can

bind to and activate the Aryl Hydrocarbon Receptor (AHR). This activation leads to AHR's
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nuclear translocation and the subsequent transcriptional induction of cytoprotective genes,

which may also involve a downstream upregulation of the NRF2 signaling pathway.[17]

GDNF/RET Neurotrophic Signaling: Edaravone has been found to induce the expression of

the Glial cell line-derived neurotrophic factor (GDNF) receptor RET.[18] This activation of the

GDNF/RET neurotrophic signaling pathway may contribute to the long-term survival and

maturation of motor neurons.[18]

Below is a diagram illustrating the proposed signaling pathways of Edaravone.
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Caption: Proposed signaling pathways of Edaravone.

Experimental Protocols
Synthesis of Edaravone
A common laboratory-scale synthesis of Edaravone involves the condensation reaction of

phenylhydrazine and ethyl acetoacetate, a variation of the Knorr pyrazole synthesis.[19]

Materials and Reagents:

Phenylhydrazine

Ethyl acetoacetate

Ethanol (95%)
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Diethyl ether

Round-bottom flask (50 mL)

Reflux condenser

Heating mantle or water bath

Beaker (100 mL)

Buchner funnel and vacuum filtration apparatus

Glass rod or spatula

Ice-water bath

Procedure:

In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and

phenylhydrazine (1.23 mL, 12.5 mmol).[19]

Add 10 mL of 95% ethanol as a solvent.

Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-

145 °C for 60 minutes. The mixture will become a viscous syrup.[19]

After heating, allow the flask to cool slightly and transfer the hot syrup to a 100 mL beaker.

Cool the beaker in an ice-water bath.

Add 2 mL of diethyl ether and stir vigorously with a glass rod or spatula until a solid

precipitate forms.[19]

Continue adding diethyl ether in small portions (up to a total of 8 mL) to complete the

precipitation.[19]

Isolate the crude product by vacuum filtration using a Buchner funnel.

Wash the solid with a small amount of cold diethyl ether and allow it to air dry.[19]
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For purification, recrystallize the crude product from hot ethanol. Dissolve the crude solid in a

minimal amount of hot ethanol, then allow the solution to cool slowly to room temperature,

followed by cooling in an ice-water bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry completely.[19]

A workflow for the synthesis and purification of Edaravone is depicted below.
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Caption: Workflow for the synthesis and purification of Edaravone.
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Quantification of Edaravone by RP-HPLC
A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-

HPLC) method is crucial for the accurate quantification of Edaravone in bulk drug and

pharmaceutical formulations.

Instrumentation and Chromatographic Conditions:

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump,

autosampler, and UV detector.

Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm).[20][21]

Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical mobile phase

could be a mixture of water and acetonitrile (e.g., 55:45 v/v).[22]

Flow Rate: 1.0 mL/min.[22]

Detection Wavelength: 243 nm.[22][23]

Injection Volume: 20 µL.

Column Temperature: Ambient or controlled at 25 °C.

Procedure:

Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Edaravone

reference standard in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL.

[23]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations in the desired linear range

(e.g., 1-20 µg/mL).[22]

Sample Preparation (for injection formulation): Dilute the pharmaceutical formulation with the

mobile phase to obtain a theoretical concentration of Edaravone within the calibration range.

[23]
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Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC

system and record the chromatograms.

Quantification: Construct a calibration curve by plotting the peak area against the

concentration of the standard solutions. Determine the concentration of Edaravone in the

sample solutions from the calibration curve.

Clinical Data
Edaravone has undergone several clinical trials to evaluate its efficacy and safety in the

treatment of ALS. The primary endpoint in many of these trials was the change in the ALS

Functional Rating Scale-Revised (ALSFRS-R) score, a validated measure of disability

progression in ALS patients.

Summary of Key Clinical Trial Results:
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Trial Identifier
Primary Outcome
(Change in
ALSFRS-R Score)

Key Findings References

MCI186-19

Statistically significant

slowing of functional

decline in the

Edaravone group

compared to placebo.

The least-squares

mean difference

between groups was

2.49 in favor of

Edaravone.

Edaravone

demonstrated efficacy

in a specific subset of

early-stage ALS

patients who met strict

inclusion criteria.

[24][25]

MCI186-16

No statistically

significant difference

between Edaravone

and placebo in the

overall population.

A post-hoc analysis

suggested potential

efficacy in a subgroup

of patients with

shorter disease

duration and better

functional status.

[24][26]

Oral Edaravone

Studies (MT-1186-

A01/A02/A03/A04)

Comparison with

historical placebo

controls (PRO-ACT

database).

Oral Edaravone was

associated with a

slower decline in

ALSFRS-R scores

and a survival benefit

compared to historical

placebo data.

[27][28]

Adverse Events: The most common adverse reactions observed in clinical trials (≥10% of

Edaravone-treated patients) include contusion (bruising), gait disturbance, and headache.[14]

Hypersensitivity reactions and sulfite allergic reactions have also been reported.[14]

Conclusion
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Edaravone is a neuroprotective agent with a well-established role as a free radical scavenger.

Its mechanism of action, involving the modulation of key antioxidant and neurotrophic signaling

pathways, provides a strong rationale for its use in neurodegenerative diseases characterized

by oxidative stress. The synthesis and analytical methods for Edaravone are well-documented,

facilitating further research and development. While clinical trial results have shown variability,

they have demonstrated a significant therapeutic benefit in specific populations of ALS patients,

highlighting the importance of patient selection in clinical trial design. Ongoing research

continues to explore the full therapeutic potential and molecular mechanisms of Edaravone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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